molecular formula C15H10Cl2N4OS B6058478 1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea CAS No. 6073-08-1

1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B6058478
CAS No.: 6073-08-1
M. Wt: 365.2 g/mol
InChI Key: UKKBWUPSXQULLZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a urea-thiadiazole hybrid compound characterized by a 1,3,4-thiadiazole core linked to a 3,4-dichlorophenyl group and a phenyl substituent. Its molecular structure combines the electron-deficient thiadiazole ring with electron-withdrawing chlorine atoms, which are known to enhance bioactivity and stability in medicinal chemistry . Its synthesis involves condensation reactions between thiadiazole amines and substituted phenyl isocyanates, though specific protocols remain proprietary .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4OS/c16-11-7-6-10(8-12(11)17)18-14(22)19-15-21-20-13(23-15)9-4-2-1-3-5-9/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKBWUPSXQULLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976200
Record name N'-(3,4-Dichlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6073-08-1
Record name N'-(3,4-Dichlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with a thiadiazole derivative under specific conditions. The reaction may require the use of a catalyst and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects can be explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties Reference ID
Target Compound 3,4-dichlorophenyl, phenyl 380.25 Industrial use; high thermal stability
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 2,4-dichlorobenzylthio, 4-fluorophenyl 438.34 Anticonvulsant (ED50 = 0.65 μmol/kg)
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea 4-cyanophenyl, 3,4-dichlorophenyl 306.0 High yield (81.9%); no bioactivity data
1-(3,4-dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide 3,4-dimethylphenyl, ethyl 423.52 RORγt inhibition; Th17 differentiation
1-(3-chlorophenyl)-3-(5-((6-phenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea 3-chlorophenyl, furopyrimidinyl 504.94 Anticancer (melting point: 227–230°C)

Key Observations:

  • Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound enhances stability but may reduce solubility compared to derivatives with methoxy or cyanophenyl groups .
  • Thiol vs. Urea Linkages : Compounds with benzylthio substituents (e.g., ) exhibit anticonvulsant activity, whereas the target compound lacks such functionality .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s NH and C=O stretches (similar to ’s 3380 cm⁻¹ and 1719 cm⁻¹) confirm urea and thiadiazole functionalities .
  • Thermal Stability : The target compound’s melting point is unreported, but analogues like 1-(3-chlorophenyl)-3-(5-((6-phenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea exhibit high thermal stability (mp: 227–230°C), suggesting similar robustness .

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